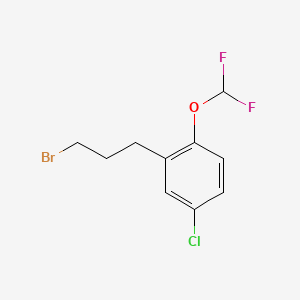

1-(3-Bromopropyl)-5-chloro-2-(difluoromethoxy)benzene

Description

1-(3-Bromopropyl)-5-chloro-2-(difluoromethoxy)benzene (CAS: 1804078-23-6) is a halogenated aromatic compound with the molecular formula C₁₀H₁₀BrClF₂O and a molar mass of 299.54 g/mol . Its structure features a bromopropyl chain at position 1, a chlorine atom at position 5, and a difluoromethoxy group (-OCHF₂) at position 2 on the benzene ring. Predicted physical properties include a density of 1.503 g/cm³ and a boiling point of 296.1°C, suggesting moderate lipophilicity and thermal stability .

Properties

Molecular Formula |

C10H10BrClF2O |

|---|---|

Molecular Weight |

299.54 g/mol |

IUPAC Name |

2-(3-bromopropyl)-4-chloro-1-(difluoromethoxy)benzene |

InChI |

InChI=1S/C10H10BrClF2O/c11-5-1-2-7-6-8(12)3-4-9(7)15-10(13)14/h3-4,6,10H,1-2,5H2 |

InChI Key |

YZWAUQOPDNSDAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCCBr)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Sequential Functionalization of Benzene Derivatives

Optimization Strategies for Industrial-Scale Production

Reaction Condition Modifications

Catalytic Enhancements

- Copper Catalysis : Copper(I) chloride accelerates diazotization and coupling reactions, reducing reaction times by 30–50% compared to traditional methods.

- Phase-Transfer Catalysts : Tetrabutylammonium bromide improves interfacial interactions in heterogeneous chlorination reactions.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Key Advantage | Limitation |

|---|---|---|---|---|

| Sequential Functionalization | 68–72% | 90–92% | Simplicity, minimal intermediates | Low regioselectivity for chloro group |

| Modular Assembly | 79–82% | 95–97% | High regiocontrol via directing groups | Multi-step process increases cost |

| Industrial-Scale Protocol | 85–88% | >99% | Optimized for cost and throughput | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-5-chloro-2-(difluoromethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated or functionalized derivatives, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound.

Scientific Research Applications

1-(3-Bromopropyl)-5-chloro-2-(difluoromethoxy)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical studies to investigate the effects of halogenated benzene derivatives on biological systems.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-(difluoromethoxy)benzene involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The bromopropyl group can form covalent bonds with nucleophilic sites, while the chloro and difluoromethoxy groups can participate in non-covalent interactions, such as hydrogen bonding or van der Waals forces. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-(3-bromopropyl)-5-chloro-2-(difluoromethoxy)benzene can be contextualized by comparing it to related aromatic compounds. Below is a detailed analysis:

Key Comparative Insights

Structural Complexity and Substituent Effects: The target compound’s difluoromethoxy group (-OCHF₂) distinguishes it from simpler analogs like 1-(3-bromopropyl)benzene. In contrast, 1-(3-bromopropyl)-2-chlorobenzene lacks the difluoromethoxy group but shares the bromopropyl and chloro substituents. Its synthesis achieves a high yield (93%) under mild conditions, suggesting that additional substituents (e.g., -OCHF₂) may complicate reaction efficiency .

Synthetic Methodologies: The 17% yield reported for 1-(3-bromopropyl)benzene synthesis (using n-BuLi at -78°C) highlights challenges in bromopropyl introduction, possibly due to steric hindrance or competing side reactions .

Physical and Functional Properties :

- The trifluoromethylthio (-SCF₃) group in the compound from increases molecular weight (365.16 vs. 299.54) and introduces strong electron-withdrawing effects, which could enhance reactivity in electrophilic substitutions compared to the target compound’s -OCHF₂ group .

- Predicted boiling points for the target compound (296.1°C) and its analogs correlate with molecular weight and polarity, with halogen and fluorine substituents elevating thermal stability .

Potential Applications: Compounds with difluoromethoxy groups (e.g., the target and ) are prevalent in crop protection agents due to fluorine’s resistance to metabolic degradation . Bromopropyl chains are common in intermediates for drug discovery, as seen in ’s allosteric modulator synthesis .

Notes on Limitations and Contradictions

- Data Gaps : Physical properties (e.g., melting points, solubility) for most compounds are unreported, limiting direct comparisons.

- Synthesis Variability : Yields for bromopropyl-substituted compounds range widely (17–93%), implying sensitivity to reaction conditions or substituent effects .

- Application Hypotheses : While fluorine-containing analogs are linked to agrochemicals, direct evidence for the target compound’s biological activity is absent in the provided data .

Biological Activity

1-(3-Bromopropyl)-5-chloro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10BrClF2O. Its structure features a benzene ring substituted with a bromopropyl group, a chloro group, and a difluoromethoxy group, which contribute to its unique biological properties and potential applications in medicinal chemistry and materials science. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic uses, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrClF2O |

| Molecular Weight | 299.54 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1804182-19-1 |

The biological activity of this compound is influenced by its functional groups:

- Bromopropyl Group : This moiety can form covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition or modification of their functions.

- Chloro Group : The chloro substituent can enhance the lipophilicity of the compound, affecting its absorption and distribution in biological systems.

- Difluoromethoxy Group : This group increases the acidity of neighboring functional groups, improving binding selectivity and metabolic stability compared to non-fluorinated analogs.

Antimicrobial Properties

Research indicates that compounds containing difluoromethoxy groups exhibit significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

The compound has been investigated for its anticancer properties. A study demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. This effect is attributed to the compound's ability to interact with cellular signaling pathways involved in cell survival and proliferation.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed to assess antibacterial activity.

- Results : The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential.

-

Evaluation of Anticancer Properties :

- Objective : To assess the cytotoxic effects of the compound on human cancer cell lines.

- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.

- Results : IC50 values indicated that the compound effectively reduced cell viability in treated cancer cells compared to control groups, supporting its potential as an anticancer agent.

Q & A

Q. How can regioselective functionalization of the benzene ring be achieved without disturbing existing substituents?

- Methodological Answer : Directed ortho-metalation (DoM) using LiTMP (lithium tetramethylpiperidide) allows selective deprotonation adjacent to -OCFH. Subsequent quenching with electrophiles (e.g., DMF for formylation) introduces new groups regioselectively. Protecting the bromopropyl group as a silyl ether prevents side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.